N-(2-Bromo-5-methylphenyl)thian-4-amine
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Overview
Description
N-(2-Bromo-5-methylphenyl)thian-4-amine is a chemical compound with the molecular formula C12H16BrNS. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a bromine atom and a thian-4-amine group, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methylphenyl)thian-4-amine typically involves the reaction of 2-bromo-5-methylphenylamine with thian-4-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-methylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different amine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives without the bromine atom.
Substitution: Various substituted phenylthian-4-amines.
Scientific Research Applications
N-(2-Bromo-5-methylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methylphenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thian-4-amine group play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in its observed activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)thian-4-amine
- 4-(4-Bromophenyl)-thiazol-2-amine
Uniqueness
N-(2-Bromo-5-methylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for targeted research.
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-5-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
XTZPYOFBINWLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC2CCSCC2 |
Origin of Product |
United States |
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